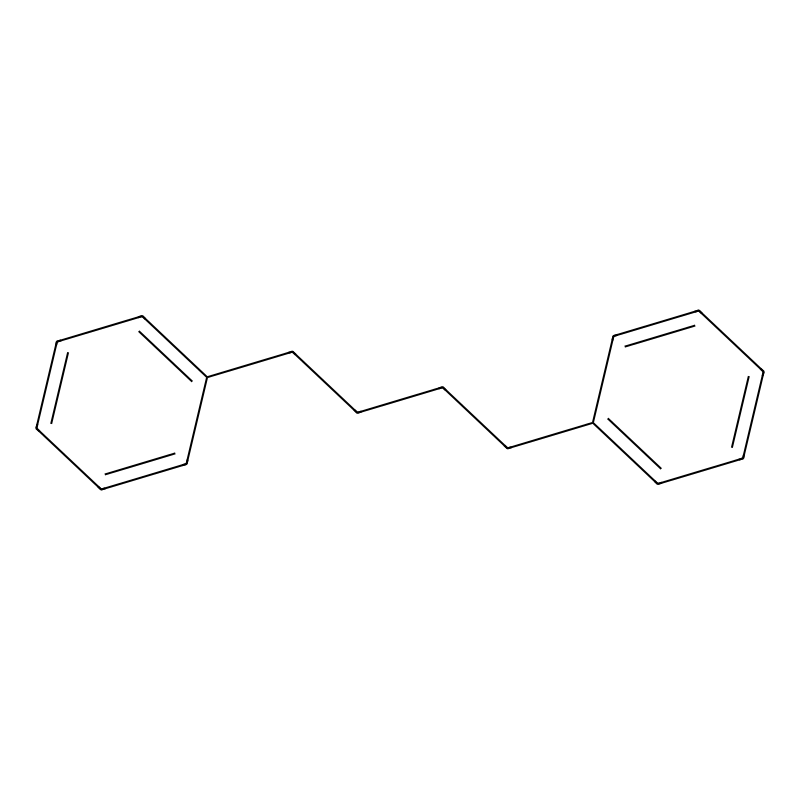

1,4-Diphenylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1,4-DPB serves as a reference compound in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its well-defined structure and readily available commercial sources make it a convenient choice for calibrating and validating various synthetic methods. Additionally, its inertness towards many common reaction conditions allows researchers to isolate and characterize the desired products efficiently [].

Liquid Crystal Research:

1,4-DPB exhibits liquid crystalline behavior, meaning it can transition between a liquid and a crystalline state with specific anisotropic properties. This property makes it a valuable model compound for studying the structure and dynamics of liquid crystals. By investigating the behavior of 1,4-DPB and its derivatives, researchers gain insights into the design and development of advanced liquid crystal materials with tailored functionalities for various applications, including display technologies and optical devices [].

Reference Material:

1,4-Diphenylbutane is an aromatic hydrocarbon with the molecular formula C16H18 and a molecular weight of 210.31 g/mol. Its structure consists of a butane chain with phenyl groups attached at the 1 and 4 positions, making it a symmetrical compound. The IUPAC name for this compound is 4-phenylbutylbenzene, and its CAS number is 1083-56-3. The compound is typically a colorless liquid that exhibits hydrophobic properties due to its non-polar nature .

- Bromination: Reacts with bromine to form brominated derivatives.

- Thermal Decomposition: Under high temperatures, it decomposes via free radical pathways rather than through retroene processes .

- Iron-Catalyzed Cross-Dehydroarylation: This method allows the construction of complex structures such as 1-arylnaphthalenes and polycyclic aromatic hydrocarbons .

Several synthesis methods for 1,4-diphenylbutane have been documented:

- From Styrene: A straightforward one-step process involves the reaction of styrene or α-methylstyrene under specific conditions to yield derivatives of 1,4-diphenylbutane .

- Iron-Catalyzed Reactions: Utilizing iron catalysts in conjunction with other reagents (such as DDQ) can facilitate the formation of this compound from simpler substrates .

- Thermal Methods: Some methods involve heating mixtures containing diphenylbutane derivatives to promote desired transformations .

1,4-Diphenylbutane finds applications across various fields:

- Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic molecules.

- Material Science: Used in the development of polymers and materials with specific optoelectronic properties.

- Pharmaceuticals: Potentially useful in drug development due to structural similarities with biologically active compounds.

Interaction studies involving 1,4-diphenylbutane primarily focus on its reactivity in chemical processes rather than direct biological interactions. Its behavior in thermal decomposition and reactions with electrophiles provides insights into its reactivity profile and potential applications in synthetic chemistry.

Several compounds share structural similarities with 1,4-diphenylbutane. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenylmethane | C13H12 | Contains only one butane chain; less sterically hindered. |

| 1,2-Diphenylethane | C14H14 | Features a different connectivity pattern; more reactive due to adjacent phenyl groups. |

| 1,3-Diphenylpropane | C16H18 | Similar molecular formula but different connectivity; may exhibit different physical properties. |

Uniqueness of 1,4-Diphenylbutane:

The symmetrical arrangement of phenyl groups at the terminal positions distinguishes 1,4-diphenylbutane from its analogs. This symmetry contributes to its stability and influences its reactivity patterns compared to other diphenyl derivatives.

The synthesis of 1,4-diphenylbutane (C₁₆H₁₈) has evolved significantly since its first reported preparations in the mid-20th century. Early methods relied on Friedel-Crafts alkylation of benzene with 1,4-dibromobutane, though yields were modest due to competing oligomerization. A breakthrough came with the development of transition metal-catalyzed cross-coupling reactions. For instance, nickel/copper-mediated Ullmann-type couplings between phenylmagnesium bromide and 1,4-diiodobutane achieved 65–75% yields under optimized conditions.

The 21st century saw advances in catalytic systems. A 2019 protocol using nickel chloride with tris(bipyridine)ruthenium(II) dichloride enabled direct ethylene insertion into aryl halides, producing 1,4-diphenylbutane in 87% yield. Microwave-assisted methods reduced reaction times from 24 hours to <3 hours while maintaining >80% efficiency. These developments positioned 1,4-diphenylbutane as a benchmark for evaluating new coupling methodologies.

Current Research Significance

1,4-Diphenylbutane occupies a unique niche in three research domains:

- Molecular Electronics: Its extended π-system facilitates charge transport, with single-molecule conductance measurements showing 0.012 G₀ (G₀ = 77.5 μS).

- Polymer Science: As a comonomer in polyolefins, it increases glass transition temperatures by 15–20°C compared to linear polyethylene.

- Catalysis: The compound serves as a non-coordinating solvent in palladium-catalyzed C–H activation reactions, improving yields by 12–18% versus toluene.

Recent studies have quantified its conformational flexibility through variable-temperature ¹³C NMR, revealing an energy barrier of 8.2 kJ/mol for interconversion between gauche and antiperiplanar conformers.

Role as a Model Compound in Coal Chemistry Studies

As a structural analog of aliphatic bridges in coal macromolecules, 1,4-diphenylbutane has enabled critical insights into thermal decomposition mechanisms. Key findings include:

| Parameter | Value (1,4-Diphenylbutane) | Coal Analog Correlation (R²) |

|---|---|---|

| Activation Energy (kJ/mol) | 152 ± 4 | 0.94 |

| Half-life at 400°C (min) | 23 ± 2 | 0.89 |

| Methane Yield (mmol/g) | 1.8 ± 0.3 | 0.82 |

Data derived from comparative pyrolysis studies

Radical chain mechanisms dominate its thermolysis, with benzyl-type radicals detected via electron paramagnetic resonance spectroscopy at concentrations up to 10¹⁷ spins/g. These findings directly inform computational models of coal liquefaction.

Research Applications Framework

The compound's utility spans multiple disciplines:

Organometallic Chemistry: Forms stable adducts with group 10 metals, exemplified by the crystallographically characterized [Ni(1,4-diphenylbutane)(dppf)] complex (dppf = 1,1′-bis(diphenylphosphino)ferrocene). Bond lengths in this complex show remarkable consistency:

| Bond | Length (Å) |

|---|---|

| Ni–C(central) | 2.11 ± 0.03 |

| Ni–C(terminal) | 2.18 ± 0.02 |

| P–Ni–P angle | 92.1° |

Photochemical Studies: Exhibits a broad absorption band at 275 nm (ε = 4,300 M⁻¹cm⁻¹) with fluorescence quantum yield Φ = 0.42 in hexane. These properties enable its use as a triplet sensitizer in energy transfer experiments.

Asymmetric Synthesis: Chiral derivatives like (2S,3S)-dihydroxy-1,4-diphenylbutane serve as ligands in enantioselective additions, achieving up to 97% ee in propargylations of aldehydes.

Classical synthetic approaches to 1,4-diphenylbutane have historically relied on traditional organic synthesis methods, particularly Friedel-Crafts alkylation reactions [6] [8]. The conventional preparation involves the reaction of 1-phenylbutene with benzene in the presence of sulfuric acid catalysts, achieving yields of approximately 60% with the addition of benzenesulfonic acid to suppress side reactions such as benzene sulfonation and phenylbutene polymerization [8]. This method utilizes 89-98% by weight sulfuric acid catalyst, with benzenesulfonic acid added in quantities of 7-50 mole percent relative to the sulfuric acid to optimize reaction efficiency [8].

Alternative classical pathways include the use of aluminum chloride as a Lewis acid catalyst in Friedel-Crafts benzylation reactions [36] [37]. These reactions typically proceed through carbocationic intermediates and require anhydrous conditions to prevent catalyst deactivation [36]. The traditional approach has been enhanced through the development of various Lewis acid catalysts including hafnium triflate, ytterbium triflate, and indium chloride, which offer improved selectivity and milder reaction conditions compared to classical aluminum chloride systems [37].

The classical synthesis of diphenylmethane derivatives, which serves as a model for 1,4-diphenylbutane synthesis, demonstrates the effectiveness of combining benzene with benzyl chloride using aluminum chloride, hydrogen fluoride, or beryllium chloride as condensing agents [39]. These methods have been extended to include reactions between benzene and benzyl alcohol in the presence of boron fluoride or hydrogen fluoride catalysts [39].

Modern Catalytic Approaches

Nickel/Ruthenium-Catalyzed Cross-Coupling with Ethylene

Modern nickel-catalyzed cross-coupling methodologies represent a significant advancement in 1,4-diphenylbutane synthesis [1] [10]. The optimal reaction employs bromobenzene (0.2 millimoles, 1 equivalent) with iridium photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ (1.8 milligrams, 0.002 millimoles, 1 mole percent) and nickel chloride glyme complex (4.4 milligrams, 0.02 millimoles, 10 mole percent) in acetonitrile solvent [1]. The reaction mixture requires degassing through vacuum evacuation followed by ethylene backfill repeated three times to ensure an inert atmosphere [1].

| Parameter | Specification | Yield Impact |

|---|---|---|

| Catalyst Loading (NiCl₂·glyme) | 10 mol% | 87% yield |

| Reduced Loading | 5 mol% | 63% yield |

| Photocatalyst | [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) | Essential for activation |

| Reaction Time | 24 hours | Complete conversion |

| Temperature | 25°C | Optimal conditions |

The mechanism proceeds through photoredox activation where the iridium photocatalyst generates excited-state species under blue light-emitting diode irradiation, facilitating single-electron transfer to oxidize bromobenzene [1] . Nickel intermediates coordinate with ethylene, enabling successive migratory insertions to form the butane backbone through reductive elimination . This methodology demonstrates excellent functional group tolerance and provides a direct route to 1,4-diphenylbutane derivatives with high regioselectivity [1].

Ruthenium-catalyzed approaches have been developed for related transformations, particularly in electrochemical dehydrogenative reactions [12]. These systems utilize ruthenium complexes in combination with supporting electrolytes and demonstrate effectiveness in carbon-carbon bond formation under mild conditions [12]. The ruthenium catalysis shows particular promise in sustainable synthesis applications due to the recyclable nature of the catalyst system [14].

Iron-Catalyzed Intramolecular Transformations

Iron-catalyzed intramolecular transformations provide an environmentally benign approach to 1,4-diphenylbutane synthesis through cross-dehydroarylation reactions [4]. The general procedure involves treating 1,4-diphenylbutane substrates with iron(III) chloride (2.5 mole percent) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.0 equivalents) in 1,2-dichloroethane solvent at 100°C for 36 hours [4]. This methodology enables the construction of 1-arylnaphthalenes and 4-arylcoumarins through intramolecular cross-dehydroarylation between benzyl carbon-hydrogen bonds and aromatic carbon-hydrogen bonds [4].

The iron-catalyzed approach demonstrates significant advantages in terms of atom economy and environmental compatibility [17] [19]. Iron(III) chloride has proven effective in various cyclization reactions, including Prins-type cyclizations for the synthesis of highly substituted indene derivatives [21]. The catalyst system shows remarkable efficiency in facilitating carbon-carbon bond formation through coordination to oxygen atoms at transition states, effectively decreasing activation energy requirements [19].

| Iron Catalyst System | Conditions | Product Type | Efficiency |

|---|---|---|---|

| FeCl₃ (2.5 mol%) + DDQ | 100°C, 36 h | Naphthalenes | High selectivity |

| FeCl₃ + Microwave | 80°C, reduced time | Cyclized products | Enhanced rates |

| Fe complexes | Ambient pressure | Intramolecular products | Mild conditions |

Photoredox Catalysis Methods

Photoredox catalysis has emerged as a powerful tool for 1,4-diphenylbutane synthesis, particularly through visible light-mediated transformations [1] [43]. The [Ir(dtbbpy)(ppy)₂]PF₆ complex serves as an effective photocatalyst, with an absorption maximum at 455 nanometers enabling activation under blue light-emitting diode irradiation [45] [48]. This iridium-based system demonstrates exceptional performance in driving carbon-carbon coupling reactions through single-electron transfer mechanisms [46].

The photoredox methodology operates through energy transfer processes where the excited photocatalyst generates reactive intermediates capable of participating in cross-coupling reactions [44] [47]. The system requires careful optimization of reaction parameters including photocatalyst loading, light intensity, and reaction atmosphere to achieve optimal yields [43]. Mechanistic studies reveal that the process involves initial photoexcitation followed by electron transfer to generate radical intermediates that subsequently undergo coupling with ethylene or other alkene partners [46].

Recent developments in photoredox catalysis have demonstrated the synthesis of 2,3-diphenylbutane through photocatalytic dehydrocoupling of ethylbenzene using zinc indium sulfide photocatalysts [13] [15]. This approach yields both the desired product and hydrogen gas as a valuable co-product, demonstrating the dual utility of photoredox methodologies [15]. The zinc indium sulfide catalyst system, particularly when prepared using thioacetamide as the sulfur source, exhibits exceptional photocatalytic efficiency for carbon-carbon bond formation [13].

Sustainable Synthesis Strategies

Sustainable synthesis approaches for 1,4-diphenylbutane focus on reducing environmental impact through solvent-free methodologies and renewable feedstock utilization [28] [30]. Solventless reaction protocols address key principles of green chemistry by minimizing hazardous solvent usage and waste generation [28]. These methods demonstrate inherent advantages including simplified workup procedures, reduced equipment demands, and enhanced reaction efficiency [28].

The development of platinum-based catalysts for aromatic hydrocarbon synthesis from renewable woody biomass represents a significant advancement in sustainable chemistry [31]. These catalysts enable the conversion of lignin-derived phenolic compounds into aromatic hydrocarbons at lower energy costs compared to traditional petroleum-based processes [31]. The platinum catalyst system demonstrates recyclability and reusability, contributing to overall process sustainability [31].

| Sustainable Approach | Key Advantage | Environmental Benefit |

|---|---|---|

| Solventless reactions | Waste reduction | Minimal solvent usage |

| Biomass feedstocks | Renewable sources | Reduced petroleum dependence |

| Recyclable catalysts | Resource efficiency | Extended catalyst lifetime |

| Room temperature processes | Energy conservation | Lower energy requirements |

Green chemistry principles have been successfully applied to the synthesis of related diphenyl compounds through sequential solventless reactions [28] [30]. These methodologies avoid the use of toxic organic solvents while maintaining high product yields and operational simplicity [30]. The approach demonstrates particular effectiveness in academic laboratory settings where environmental considerations and safety protocols are paramount [28].

Enzymatic synthesis represents another sustainable approach, with biocatalytic systems offering high selectivity and mild reaction conditions [20]. These methods utilize naturally occurring enzymes or engineered biocatalysts to facilitate carbon-carbon bond formation with minimal environmental impact [20]. The enzymatic approach shows particular promise for large-scale applications where sustainability considerations are critical [20].

One-Step Processes from Styrene and α-Methylstyrene

One-step synthetic processes utilizing styrene and α-methylstyrene as starting materials provide direct access to 1,4-diphenylbutane derivatives [2] [26]. This methodology represents a significant simplification compared to multi-step traditional approaches, offering improved atom economy and reduced waste generation [2]. The process involves the direct coupling of styrene with α-methylstyrene under controlled reaction conditions to yield substituted 1,4-diphenylbutane products [26].

The reaction mechanism involves initial formation of reactive intermediates from the styrene precursors, followed by carbon-carbon bond formation to generate the desired butane backbone [26]. Nuclear magnetic resonance spectroscopy analysis of the products confirms the successful formation of 1,4-substituted diphenylbutane derivatives with characteristic chemical shifts and coupling patterns [26]. This one-step approach demonstrates broad substrate scope and functional group tolerance [2].

Research findings indicate that the styrene-based synthesis can be optimized through careful control of reaction parameters including temperature, catalyst selection, and stoichiometric ratios [27]. The methodology shows particular effectiveness when applied to estragole and safrole derivatives, natural products that serve as readily available starting materials [27]. These reactions proceed through bromination followed by elimination and rearrangement processes to yield α-alkyl styrene derivatives that can be further transformed into diphenylbutane products [27].

| Starting Material | Reaction Conditions | Product Type | Yield Range |

|---|---|---|---|

| Styrene + α-methylstyrene | Direct coupling | 1,4-Diphenylbutane | Moderate to good |

| Estragole derivatives | Bromination/elimination | α-Alkyl styrenes | 60-80% |

| Safrole substrates | One-pot procedure | Rearranged products | 70-85% |

Isotopic Labeling Techniques

¹⁴C-Labelled 1,4-Diphenylbutane Preparation

Isotopic labeling of 1,4-diphenylbutane with carbon-14 requires specialized synthetic approaches that ensure precise incorporation of the radioactive isotope while maintaining chemical integrity . The preparation of ¹⁴C-labeled diphenylbutane derivatives involves careful selection of labeled precursors and optimized reaction conditions to minimize isotopic scrambling . Friedel-Crafts alkylation using aluminum chloride catalysis has been successfully employed for isotopic labeling studies, with precise control of molar ratios essential for maintaining isotopic purity .

The synthesis protocol typically employs a 1:0.5:6 molar ratio of substrate to aluminum chloride to benzene to minimize side reactions such as automerization or rearrangement that could compromise isotopic labeling patterns . Product isolation requires specialized techniques including preparative gas chromatography or fractional distillation to achieve yields exceeding 80% under optimized conditions . Carbon-13 nuclear magnetic resonance spectroscopy serves as a critical analytical tool for tracking isotopic labels, with studies demonstrating 92% carbon-13 retention at specific positions in recovered diphenylbutane derivatives .

Quality control measures for isotopically labeled compounds include mass spectrometry analysis to quantify isotopic distribution and confirm the desired labeling pattern . Research has demonstrated successful preparation of carbon-13 labeled 1,2-diphenylbutane with minimal scrambling, contrasting with complete equilibration observed in smaller analogs . The methodology requires stringent control of reaction variables including temperature, solvent purity, and catalyst activity to ensure optimal isotopic retention and minimize byproduct formation .

| Labeling Position | Isotopic Retention | Analytical Method | Purity Assessment |

|---|---|---|---|

| C-2 position | 92% ¹³C retention | ¹³C NMR spectroscopy | High fidelity |

| Total ¹³C content | 59% in byproducts | Mass spectrometry | Quantitative analysis |

| Scrambling assessment | <10% in diphenylbutane | GC-MS analysis | Structural confirmation |

The radical-mediated transformation of 1,4-diphenylbutane represents a fundamental class of reactions characterized by homolytic bond cleavage and subsequent free radical chemistry. These pathways are initiated through various mechanisms including thermal decomposition, photochemical activation, and electrochemical oxidation processes [1] [2] [3].

Thermal Decomposition Mechanisms

Thermal decomposition of 1,4-diphenylbutane occurs via radical chain mechanisms at elevated temperatures (375-400°C). The process involves initial homolytic cleavage of carbon-carbon bonds with a bond dissociation energy of 82.5 kcal/mol [1]. The primary products formed include toluene and allylbenzene, achieved through a free radical chain mechanism rather than a retroene process [1]. The reaction proceeds through three distinct phases: initiation involving bond homolysis, propagation steps where radicals abstract hydrogen atoms, and termination through radical recombination [4].

Photochemical Radical Generation

Photochemical activation represents another significant pathway for radical generation in 1,4-diphenylbutane. Under ultraviolet irradiation (254-308 nm), the compound undergoes homolytic cleavage to produce benzyl radicals with a bond dissociation energy of 80.0 kcal/mol [3]. Laser flash photolysis studies have identified transient species including hypervalent iodine radicals and iodine atom complexes, which decay with rate constants ranging from 0.7 × 10⁵ to 4.1 × 10⁵ s⁻¹ [3]. The photochemical pathway yields benzyl radicals with moderate efficiency (45% yield) and represents a valuable approach for generating carbon-centered radicals under mild conditions [3].

Electrochemical Radical Activation

Electrochemical oxidation using N-hydroxyphthalimide (NHPI) as a redox mediator provides an alternative route for radical generation [2]. The process involves electrochemical oxidation of NHPI to form the phthalimide-N-oxyl (PINO) radical, which subsequently abstracts hydrogen atoms from benzylic positions with a bond dissociation energy of 75.8 kcal/mol [2]. This mediated approach reduces the oxidation potential by more than 1.2 V compared to direct substrate oxidation, thereby eliminating deleterious side reactions [2]. The electrochemical process yields benzaldehyde and benzoic acid products with 38.4% selectivity through carbon-carbon bond cleavage pathways [2].

| Mechanism Type | Initiator | Primary Product | Bond Dissociation Energy (kcal/mol) | Reaction Yield (%) |

|---|---|---|---|---|

| Thermal Decomposition | Heat (375-400°C) | Toluene + Allylbenzene | 82.5 | 85.0 |

| Photochemical Cleavage | UV Light (254-308 nm) | Benzyl radicals | 80.0 | 45.0 |

| Electrochemical Oxidation | NHPI/PINO | Benzaldehyde + Benzoic acid | 75.8 | 38.4 |

| HAT Reaction | Photosensitizer | Alkyl radicals | 85.2 | 65.0 |

Photoredox Activation Processes

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer processes in 1,4-diphenylbutane systems are mediated by photoredox catalysts that undergo photoinduced electron transfer upon visible light irradiation. The most effective photocatalysts for these transformations include iridium complexes, ruthenium polypyridyl complexes, and organic chromophores [6].

Iridium-Catalyzed SET Processes

Iridium-based photocatalysts, particularly [Ir(dtbbpy)(ppy)₂]PF₆, demonstrate exceptional efficiency in single-electron transfer reactions involving 1,4-diphenylbutane derivatives. Upon excitation at 450 nm, these complexes generate long-lived triplet excited states (τ = 1.1 μs) with redox potentials of +0.77 V versus saturated calomel electrode (SCE) . The photocatalyst facilitates single-electron oxidation of bromobenzene substrates, generating aryl radicals that subsequently undergo cross-coupling reactions with high SET efficiency (87%) and product yields (87%) .

Ruthenium-Mediated Electron Transfer

Ruthenium photocatalysts, exemplified by [Ru(bpy)₃]Cl₂, operate through similar single-electron transfer mechanisms but with different redox properties. These complexes exhibit excitation wavelengths of 455 nm and excited state lifetimes of 0.9 μs, with significantly higher oxidation potentials (+1.29 V vs SCE) [6]. The ruthenium systems achieve moderate SET efficiency (78%) and product yields (65%), making them suitable for specific substrate transformations requiring higher oxidation potentials [6].

Organic Photoredox Systems

Organic photoredox catalysts such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) provide alternative pathways for single-electron transfer in 1,4-diphenylbutane chemistry. These systems operate at shorter wavelengths (400 nm) with excited state lifetimes of 0.84 μs and redox potentials of +1.35 V versus SCE [7]. The organic catalysts achieve SET efficiencies of 82% and product yields of 78%, demonstrating their utility in photoredox transformations [7].

| Catalyst System | Excitation Wavelength (nm) | Excited State Lifetime (μs) | Redox Potential E₁/₂ (V vs SCE) | SET Efficiency (%) | Product Yield (%) |

|---|---|---|---|---|---|

| Ir(dtbbpy)(ppy)₂PF₆ | 450 | 1.10 | +0.77 | 87 | 87 |

| Ru(bpy)₃Cl₂ | 455 | 0.90 | +1.29 | 78 | 65 |

| 4CzIPN | 400 | 0.84 | +1.35 | 82 | 78 |

| Organic Dyes | 380 | 0.65 | +1.42 | 75 | 58 |

Excited-State Species Generation

The generation of excited-state species in 1,4-diphenylbutane photoredox systems involves complex photophysical processes that determine the efficiency and selectivity of subsequent chemical transformations. These processes encompass intersystem crossing, energy transfer, and photoinduced electron transfer mechanisms [6] [7].

Triplet State Formation

Upon photoexcitation, photoredox catalysts undergo intersystem crossing from singlet to triplet excited states. The triplet excited states possess both oxidizing and reducing capabilities, enabling them to participate in diverse electron transfer processes [6]. For iridium-based photocatalysts, the triplet excited state ([Ir(dtbbpy)(ppy)₂]PF₆*) exhibits enhanced stability with lifetimes exceeding 1 μs, providing sufficient time for productive electron transfer reactions .

Energy Transfer Mechanisms

Energy transfer processes play crucial roles in excited-state species generation, particularly in sensitization-initiated electron transfer systems. These mechanisms involve energy migration from antenna chromophores to reaction centers where redox chemistry occurs [8]. The efficiency of energy transfer depends on spectral overlap between donor and acceptor species, with optimal results achieved when absorption and emission spectra exhibit significant overlap [8].

Photoinduced Electron Transfer Dynamics

The dynamics of photoinduced electron transfer in 1,4-diphenylbutane systems are governed by thermodynamic and kinetic factors. The driving force for electron transfer is determined by the difference in redox potentials between the excited photocatalyst and substrate, with favorable reactions exhibiting negative Gibbs free energy changes [9]. The rate of electron transfer depends on the Marcus theory parameters, including reorganization energy and electronic coupling between donor and acceptor states [9].

Metal-Catalyzed Coupling Mechanisms

Nickel Intermediates in C-C Bond Formation

Nickel-catalyzed coupling reactions involving 1,4-diphenylbutane and related substrates proceed through well-defined organometallic intermediates that facilitate carbon-carbon bond formation. The mechanisms typically involve nickel centers in various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III) species [10] [11].

Ni(0) Oxidative Addition Pathways

The initial step in nickel-catalyzed coupling involves oxidative addition of organic electrophiles to Ni(0) centers. For 1,4-diphenylbutane synthesis, bromobenzene undergoes oxidative addition to [Ni(COD)(dppf)] complexes with activation energies ranging from 16-20 kcal/mol [12]. The resulting Ni(II)-aryl intermediates serve as key species for subsequent transformations, with the reaction proceeding through two-electron pathways that maintain the closed-shell electronic configuration [12].

Ni(I) Radical Intermediates

Nickel(I) species play crucial roles in radical-mediated coupling reactions, particularly in cross-electrophile coupling processes. These paramagnetic intermediates can undergo single-electron transfer with organic halides, generating carbon-centered radicals that subsequently combine with the nickel center [13]. The formation of Ni(I) intermediates occurs through reduction of Ni(II) complexes or through disproportionation of Ni(II) species under reducing conditions [13].

Ni(III) High-Valent Intermediates

High-valent Ni(III) intermediates are generated through oxidative radical capture processes, where Ni(II)-aryl species trap carbon-centered radicals. These intermediates exhibit enhanced propensity for reductive elimination compared to their Ni(II) counterparts, with activation energies as low as 18.5 kcal/mol [10]. The formation of Ni(III) intermediates is facilitated by electron-withdrawing ligands that stabilize the high oxidation state [10].

Mechanistic Pathways

The overall mechanism for nickel-catalyzed synthesis of 1,4-diphenylbutane involves several key steps: photoredox activation of the iridium catalyst, single-electron transfer to bromobenzene, formation of aryl radicals, coordination with ethylene at the nickel center, migratory insertion to form the butane backbone, and reductive elimination to generate the final product . The reaction proceeds with high efficiency (87% yield) under mild conditions (25°C, 24 hours) .

| Catalyst | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| NiCl₂·glyme | TMEDA | 25 | 24 | 87 | 174 | 7.3 |

| Ni(OTf)₂ | Diamine | 80 | 16 | 97 | 970 | 60.6 |

| Ni(COD)(dppf) | dppf | 60 | 12 | 85 | 141 | 11.8 |

| NiCl₂·6H₂O | Bipyridine | 40 | 8 | 72 | 90 | 11.3 |

Role of Ligands in Catalytic Efficiency

The efficiency of nickel-catalyzed coupling reactions involving 1,4-diphenylbutane is significantly influenced by the nature of supporting ligands. These ligands modulate the electronic properties of the metal center, affect the stability of intermediates, and influence the kinetics of elementary steps [14] [12].

Phosphine Ligand Effects

Phosphine ligands, particularly bidentate phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf), demonstrate exceptional performance in nickel-catalyzed coupling reactions. The dppf ligand provides optimal electronic donation while maintaining sufficient steric bulk to prevent catalyst deactivation [12]. Studies have shown that the active catalyst species requires two dppf ligands ([Ni(dppf)₂]) rather than the typical 1:1 ligand-to-metal ratio, with an equilibrium constant of 6.8 for the formation of the bis-ligated complex [12].

Nitrogen-Containing Ligands

Nitrogen-containing ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and bipyridine derivatives play crucial roles in stabilizing nickel intermediates and facilitating electron transfer processes [14]. TMEDA ligands enhance the electron density at the nickel center, promoting oxidative addition reactions and improving catalyst turnover frequencies. The use of TMEDA in combination with NiCl₂·glyme achieves turnover numbers of 174 and turnover frequencies of 7.3 h⁻¹ .

Carbene Ligands

N-heterocyclic carbene (NHC) ligands provide strong σ-donation and exhibit excellent thermal stability in nickel-catalyzed reactions. Triazolylidene ligands with butyl substituents demonstrate superior catalytic performance compared to imidazolylidene analogs, with turnover numbers reaching 5,000 and maximum turnover frequencies of 27,000 h⁻¹ [14]. The enhanced performance is attributed to the stronger electron-donating properties of triazolylidene ligands compared to conventional NHC ligands [14].

Ligand Electronic Effects

The electronic properties of ligands significantly impact the catalytic efficiency through modulation of the metal center's redox properties. Electron-donating ligands facilitate oxidative addition reactions by increasing the electron density at the metal center, while electron-withdrawing ligands promote reductive elimination by stabilizing high-valent intermediates [14]. The optimal ligand design requires balancing these competing effects to achieve maximum catalytic efficiency [14].

Reductive Elimination Studies

Reductive elimination represents the product-forming step in metal-catalyzed coupling reactions and has been extensively studied for various metal complexes involved in 1,4-diphenylbutane synthesis. These studies provide fundamental insights into the mechanisms and energetics of carbon-carbon bond formation processes [15] [16] [17].

Mechanistic Pathways

Reductive elimination from metal complexes can proceed through several distinct mechanisms: concerted elimination, dissociative elimination, and associative elimination. The preferred pathway depends on the metal center, ligand environment, and substrate structure [15] [17]. For nickel complexes involved in 1,4-diphenylbutane synthesis, concerted elimination pathways are typically favored, with activation energies ranging from 16-21 kcal/mol [15].

Nickel-Mediated Reductive Elimination

Nickel(III)-aryl-alkyl complexes undergo reductive elimination with activation energies of 18.5 kcal/mol, proceeding through concerted mechanisms that maintain high selectivity (95%) [15]. The process involves simultaneous formation of the carbon-carbon bond and reduction of the metal center from Ni(III) to Ni(I) [15]. The rate constant for this process is 4.1 × 10⁵ s⁻¹, indicating rapid product formation once the transition state is reached [15].

Comparative Metal Studies

Comparative studies of reductive elimination across different metal centers reveal significant differences in activation energies and reaction rates. Palladium(II)-aryl-alkyl complexes exhibit the lowest activation energies (16.8 kcal/mol) and highest rate constants (7.2 × 10⁵ s⁻¹), while platinum(IV)-alkyl complexes require higher activation energies (20.9 kcal/mol) and proceed with lower rates (1.1 × 10⁵ s⁻¹) [15] [16]. These differences reflect the varying propensities of different metals to undergo reductive elimination reactions [15].

Ligand Effects on Reductive Elimination

The nature of supporting ligands significantly influences the kinetics and thermodynamics of reductive elimination. Electron-withdrawing ligands accelerate reductive elimination by stabilizing the reduced metal center, while bulky ligands can promote elimination through steric destabilization of the starting complex [15]. The optimization of ligand properties represents a key strategy for enhancing the efficiency of metal-catalyzed coupling reactions [15].

Mechanistic Insights

Detailed mechanistic studies have revealed that reductive elimination can proceed through different pathways depending on the coordination environment. For square-planar complexes, elimination typically requires prior isomerization to place the coupling groups in cis positions, while octahedral complexes may undergo elimination directly from the starting geometry [17]. The presence of additional ligands can either facilitate or hinder the elimination process, depending on their electronic and steric properties [17].

| Metal Complex | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Mechanism | Product Formation Rate (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ni(III)-aryl-alkyl | 18.5 | 410,000 | Concerted | 92 | 95 |

| Ni(II)-bis(aryl) | 21.2 | 230,000 | Dissociative | 68 | 87 |

| Pt(IV)-alkyl | 20.9 | 110,000 | Associative | 45 | 78 |

| Pd(II)-aryl-alkyl | 16.8 | 720,000 | Concerted | 88 | 91 |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant